molecular formula C12H14O4S B8208127 Benzyl 2-cyclopropylsulfonylacetate

Benzyl 2-cyclopropylsulfonylacetate

Cat. No.: B8208127
M. Wt: 254.30 g/mol
InChI Key: YBNQAQJSLXDOFZ-UHFFFAOYSA-N
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Description

Benzyl 2-cyclopropylsulfonylacetate is an organic ester characterized by a benzyl group, a cyclopropane ring, and a sulfonylacetate moiety. Its structure integrates a sulfonyl group (electron-withdrawing) and a cyclopropyl substituent, which influence its chemical reactivity, polarity, and stability. The benzyl group enhances lipophilicity, making the compound suitable for applications requiring controlled solubility, such as pharmaceutical intermediates or specialty solvents.

Properties

IUPAC Name

benzyl 2-cyclopropylsulfonylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4S/c13-12(9-17(14,15)11-6-7-11)16-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBNQAQJSLXDOFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)CC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Benzyl 2-cyclopropylsulfonylacetate with key analogs, focusing on molecular features, physicochemical properties, and functional differences.

Benzilic Acid (2-Hydroxy-2,2-diphenylacetic acid)

  • Molecular Formula : C₁₄H₁₂O₃ (vs. C₁₂H₁₄O₄S for this compound) .
  • Structural Differences : Benzilic acid lacks the sulfonyl and cyclopropyl groups but features two phenyl rings and a hydroxyl group.
  • Key Properties :
    • Higher crystallinity due to aromatic stacking .
    • Acidic hydroxyl group (pKa ~3.1), enabling salt formation.
    • Applications: Precursor in anticholinergic drug synthesis.
  • Contrast : The sulfonyl group in this compound increases polarity and hydrolytic stability compared to benzilic acid’s hydroxyl group, which is prone to oxidation .

Methyl Benzoate

  • Molecular Formula : C₈H₈O₂ .
  • Structural Differences : A simple benzoate ester without cyclopropane or sulfonyl groups.
  • Key Properties :
    • Volatile liquid with a fruity odor.
    • Low boiling point (199°C) due to minimal steric hindrance.
  • Contrast : this compound’s sulfonyl group and cyclopropane ring reduce volatility and enhance thermal stability, making it less suitable as a fragrance but more viable in high-temperature reactions .

Benzyl 2-Cyclopropyl-2-hydroxyacetate

  • Molecular Formula : C₁₂H₁₄O₃ (vs. C₁₂H₁₄O₄S for the sulfonyl variant) .
  • Structural Differences : Replaces the sulfonyl group with a hydroxyl group.
  • Key Properties :
    • Hydroxyl group increases susceptibility to oxidation and enzymatic degradation.
    • Lower polarity compared to the sulfonyl analog.
  • Contrast : The sulfonyl group in this compound improves resistance to hydrolysis and metabolic breakdown, enhancing its utility in prodrug design .

Isopropyl Benzoate

  • Molecular Formula : C₁₀H₁₂O₂ .
  • Structural Differences : Branched aliphatic ester chain without cyclopropane or sulfonyl groups.
  • Key Properties :
    • Moderate lipophilicity, used as a plasticizer or solvent.

Table 1: Comparative Analysis of Key Compounds

Compound Molecular Formula Substituents Boiling Point (°C) Polarity Stability
This compound C₁₂H₁₄O₄S Cyclopropylsulfonyl, benzyl ~300 (estimated) High High
Benzilic acid C₁₄H₁₂O₃ Diphenyl, hydroxyl Decomposes Moderate Moderate
Methyl benzoate C₈H₈O₂ Methyl, benzoyl 199 Low Low
Benzyl 2-cyclopropyl-2-hydroxyacetate C₁₂H₁₄O₃ Cyclopropyl, hydroxyl ~220 (estimated) Moderate Low

Key Observations:

Electronic Effects : The sulfonyl group in this compound withdraws electron density, stabilizing the acetate moiety against nucleophilic attack compared to hydroxyl or methyl analogs .

Applications : Sulfonyl-containing esters are prioritized in drug delivery systems for their stability, whereas hydroxylated variants (e.g., benzilic acid) are used in synthetic intermediates .

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